N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
“N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide” is a complex organic compound that contains two pyrrole groups, which are five-membered aromatic rings containing one nitrogen atom, and a benzamide group, which is a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two pyrrole rings, a benzene ring, and an amide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Pyrrole and benzamide groups can participate in a variety of chemical reactions. Pyrrole can undergo electrophilic substitution reactions, while benzamide can react with various reagents due to the presence of the amide group .Scientific Research Applications
Crystal Structure Analysis
The research into crystal structures provides a foundational understanding of molecular interactions and arrangements. One study details the crystal structure of an N-(pyridin-2-ylmethyl)benzamide derivative, focusing on the orientation differences between molecules in the unit and highlighting the potential for examining similar compounds like N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide for structural insights and applications in material science or pharmaceuticals (Artheswari et al., 2019).
Anticancer Research
Compounds structurally related to this compound, such as those containing pyrrol and benzamide groups, have been explored for their potential anticancer properties. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide exhibits selective inhibition of histone deacetylases, which is critical in cancer cell proliferation and apoptosis, indicating a pathway for this compound in oncological research (Zhou et al., 2008).
Synthetic Methodologies
The stereoselective synthesis of complex organic molecules is crucial for developing pharmaceuticals and new materials. Research into the synthesis of related compounds, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, provides insights into methodologies that could be applied to synthesize this compound and explore its applications (Lall et al., 2012).
Chemical Reactivity and Electrophoresis
The analysis of related compounds through electrophoresis techniques demonstrates the broader applicability of this compound in understanding its reactivity, separation, and purification, which is essential for both research and industrial applications (Ye et al., 2012).
Photophysical Properties
Studying the photophysical properties of compounds can lead to applications in sensors, organic electronics, and fluorescence microscopy. Research into pyridyl substituted benzamides with aggregation-enhanced emission and stimuli-responsive properties offers a framework for exploring the photophysical characteristics of this compound (Srivastava et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(19-10-5-13-20-11-1-2-12-20)16-6-8-17(9-7-16)21-14-3-4-15-21/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCIEEBJECIPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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